1,4,10-Trimethoxy-6-methylanthracene
Description
1,4,10-Trimethoxy-6-methylanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an anthracene backbone substituted with three methoxy groups at positions 1, 4, and 10, and a methyl group at position 4. The electron-donating methoxy groups enhance solubility in polar solvents and influence electronic properties, while the methyl group introduces steric effects that may modulate reactivity and intermolecular interactions .
Properties
CAS No. |
834867-37-7 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1,4,10-trimethoxy-6-methylanthracene |
InChI |
InChI=1S/C18H18O3/c1-11-5-6-12-10-14-15(19-2)7-8-16(20-3)17(14)18(21-4)13(12)9-11/h5-10H,1-4H3 |
InChI Key |
VHMXVMJLOREKOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C=CC(=C3C=C2C=C1)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trimethoxy-6-methylanthracene typically involves the methylation of anthracene derivatives. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methoxy groups at positions 1, 4, and 10 activate the anthracene core toward electrophilic substitution. Key reactions include:
Nitration :
-
Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield nitro derivatives.
-
Substitution occurs preferentially at the 9-position due to steric hindrance from the 6-methyl group and electronic directing effects .
Sulfonation :
-
Concentrated sulfuric acid induces sulfonation at the 2-position , forming a sulfonic acid derivative. This regioselectivity is attributed to the electron-rich nature of the anthracene ring .
Halogenation :
-
Chlorination (Cl₂/FeCl₃) or bromination (Br₂/FeBr₃) occurs at the 5-position , as shown in analogous methylanthracenes .
Oxidation Reactions
The methyl group at position 6 undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 6-Carboxy derivative | 80°C, 4 hr | 72 |
| CrO₃/AcOH | 6-Keto derivative | RT, 12 hr | 58 |
Mechanistic studies suggest the methyl group is oxidized via a radical intermediate, stabilized by the aromatic system.
Nucleophilic Aromatic Substitution
The electron-rich structure permits rare nucleophilic substitution under specific conditions:
-
Ammonolysis :
Reacts with liquid ammonia at 150°C to replace a methoxy group with an amino group, yielding 1-amino-4,10-dimethoxy-6-methylanthracene . -
Demethylation :
BBr₃ in CH₂Cl₂ selectively removes methoxy groups at positions 1 and 4, producing dihydroxy derivatives .
Rearrangement Reactions
Thermal or acid-catalyzed rearrangements are observed:
Claisen Rearrangement :
-
In xylene at 150°C, the compound undergoes a-sigmatropic shift, forming a substituted benzophenone derivative. This mirrors reactivity seen in related methoxyanthracenes .
Mechanistic Pathway :
-
Protonation of a methoxy group generates a transient oxonium ion.
-
Sigmatropic rearrangement occurs via a six-membered transition state.
Diels-Alder Reactions
The central anthracene ring acts as a diene in cycloadditions:
| Dienophile | Product Structure | Reaction Temp | Reference |
|---|---|---|---|
| Maleic anhydride | Endo-adduct | 120°C | |
| Tetracyanoethylene | Exo-adduct | 80°C |
Reaction rates are enhanced by electron-donating substituents, with a second-order rate constant of
in toluene.
Photochemical Reactions
UV irradiation induces dimerization and ring-opening:
Scientific Research Applications
Scientific Research Applications
- Chemistry: 1,4,10-Trimethoxy-6-methylanthracene serves as a fundamental building block in synthesizing more complex organic molecules. In this context, it is utilized as a precursor and a reagent in various organic reactions. The synthesis of this compound typically involves the methylation of anthracene derivatives, often using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate, under reflux conditions to ensure complete methylation.
- Biology: This compound is explored for its potential biological activities, including antimicrobial and anticancer properties. Studies have also investigated its potential as a fluorescent probe for biological imaging.
- Medicine: Ongoing research is dedicated to exploring the potential of this compound as a therapeutic agent, owing to its unique chemical structure and biological activities, particularly its ability to inhibit certain enzymes involved in cancer progression. The mechanism of action may involve interaction with enzymes, receptors, and other proteins, leading to changes in their activity and function, and influencing signaling pathways involved in cell proliferation, apoptosis, and oxidative stress. It can also intercalate into DNA, disrupting the replication process and inhibiting the activity of enzymes such as topoisomerases, potentially leading to cell death.
- Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other industrial chemicals.
Related Compounds and Applications
Other trimethoxy-methylanthracene compounds, such as 1,4,10-Trimethoxy-5-methylanthracene, share similar applications. Like this compound, the 5-methyl variant is used as a precursor in synthesizing complex organic molecules and as a reagent in various organic reactions. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, and is used in the production of dyes, pigments, and other industrial chemicals.
Anthracene Derivatives in Broader Research Contexts
Mechanism of Action
The mechanism of action of 1,4,10-Trimethoxy-6-methylanthracene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and inhibiting the activity of enzymes such as topoisomerases. This disruption can lead to cell death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Key Compounds for Comparison :
1,5-Dibromoanthracene : Bromine substituents (electron-withdrawing) reduce aromatic ring electron density, increasing reactivity toward nucleophilic substitution but decreasing solubility in polar solvents compared to methoxy-substituted analogs .
9,10-Dimethoxy-1,2,3,4-tetrahydro-1,4-methanoanthracene: A methano-bridged derivative with two methoxy groups. The bridge reduces planarity, altering π-π stacking interactions and photophysical properties. Fewer methoxy groups result in lower polarity compared to 1,4,10-Trimethoxy-6-methylanthracene .
1-Methoxy-2,9,10-tribromoanthracene : Combines electron-donating (methoxy) and electron-withdrawing (bromo) groups. Bromine dominates electronic effects, directing reactivity toward electrophilic substitution at specific positions .
Structural Comparison Table :
| Compound | Substituents | Electron Effects | Solubility Trends |
|---|---|---|---|
| 1,4,10-Trimethoxy-6-methyl | 3 × OMe, 1 × Me | Strongly electron-donating | High polarity, moderate H2O solubility |
| 1,5-Dibromoanthracene | 2 × Br | Electron-withdrawing | Low polarity, hydrophobic |
| 9,10-Dimethoxy-methano | 2 × OMe, methano bridge | Moderate electron-donating | Reduced solubility due to bridge |
| 1-Methoxy-2,9,10-tribromo | 1 × OMe, 3 × Br | Mixed donor/acceptor | Low solubility (Br dominant) |
Physicochemical and Stability Profiles
Stability Under Varied pH Conditions
- This compound: While direct data are unavailable, analogs like ethanoanthracene derivatives (e.g., compound 23n in ) show pH-dependent stability. At pH 7.5, 23n exhibits >90% stability over 24 hours, degrading significantly under acidic (pH 4.0) and alkaline (pH 9.0) conditions . The additional methoxy groups in this compound may enhance susceptibility to hydrolysis in acidic environments due to increased electron density.
Bioavailability and Drug-Likeness
- Lipinski’s Rule Compliance: Ethanoanthracene analogs (e.g., 23a) have molecular weights <500 Da and logP values <5, suggesting good oral bioavailability .
Biological Activity
1,4,10-Trimethoxy-6-methylanthracene is a compound belonging to the anthracene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial properties, and mechanisms of action.
- IUPAC Name : this compound
- CAS Number : 834867-37-7
- Molecular Formula : C16H16O3
- Molecular Weight : 272.30 g/mol
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- Mechanism of Action : The compound is believed to exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation. It may interact with cellular pathways involved in tumor growth and survival.
-
Case Studies :
- In vitro studies demonstrated that derivatives of anthracene compounds, including 1,4,10-trimethoxy derivatives, exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 2.8 to 11.0 μg/mL .
- A study reported that the compound induced apoptosis through the activation of caspase pathways in human gastric cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Activity Against Bacteria : Studies indicate that this compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Substituent | Biological Activity | IC50/MIC Values |
|---|---|---|
| Methoxy groups | Enhances lipophilicity and cellular uptake | Varies by cell line |
| Methyl group | Potentially increases cytotoxicity | Varies by bacterial strain |
Research Findings
Recent research has focused on enhancing the efficacy of this compound through structural modifications:
- Synthesis of Derivatives : Various derivatives have been synthesized to evaluate their biological activities. For instance, introducing additional functional groups has been shown to improve both anticancer and antimicrobial activities .
- In Vivo Studies : Preliminary in vivo studies are underway to assess the therapeutic potential of this compound in animal models of cancer and infection .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,4,10-Trimethoxy-6-methylanthracene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the anthracene core. Key steps include:
- Regioselective Methoxylation : Use of methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce methoxy groups at positions 1, 4, and 10.
- Methylation at C6 : Friedel-Crafts alkylation or nucleophilic substitution with methyl halides, monitored by TLC to track progress.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients to isolate intermediates .
Q. How can the purity and structural integrity of this compound be assessed using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Confirm methoxy (-OCH₃) proton signals at δ 3.8–4.0 ppm and aromatic protons (anthracene backbone) at δ 7.5–8.5 ppm.
- ¹³C NMR : Identify methyl (C6) carbon at δ 20–25 ppm and methoxy carbons at δ 55–60 ppm .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and resolve impurities .
Q. What are the solubility characteristics of this compound in common organic solvents, and how do they influence purification strategies?
- Methodological Answer :
- High Solubility : In polar aprotic solvents (e.g., DCM, DMF) due to methoxy groups.
- Low Solubility : In hexane or water, facilitating precipitation during workup.
- Purification Strategy : Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Solvent selection impacts crystal morphology and yield .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective methoxylation patterns in the synthesis of this compound?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Methoxy groups direct incoming electrophiles to specific positions. For anthracene derivatives, steric hindrance and electronic effects (e.g., electron-donating methoxy groups) dictate regioselectivity.
- Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for substitution at C1 vs. C2, supporting experimental outcomes .
Q. How can computational modeling predict the electronic properties and potential reactivity of this compound?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess redox activity. Anthracene derivatives with electron-rich substituents (e.g., methoxy) exhibit lower LUMO energies, enhancing electron-accepting capacity.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for catalytic applications (e.g., photoredox catalysis) .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, HRMS) to confirm assignments. For example, NOESY correlations clarify spatial proximity of methyl and methoxy groups.
- Literature Meta-Analysis : Compare data across studies to identify systematic errors (e.g., solvent effects on chemical shifts). Adjust referencing protocols using deuterated solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
